molecular formula C19H22N2O6 B5203119 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide

3,4,5-triethoxy-N-(4-nitrophenyl)benzamide

Cat. No.: B5203119
M. Wt: 374.4 g/mol
InChI Key: DBCDPILHVUKUBW-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(4-nitrophenyl)benzamide: is an organic compound with the molecular formula C25H26N2O6 It is characterized by the presence of three ethoxy groups attached to a benzamide core, along with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide typically involves the following steps:

    Ethoxylation: The ethoxy groups are introduced via ethoxylation reactions, often using ethyl iodide and a base such as potassium carbonate.

    Amidation: The final step involves the formation of the benzamide structure through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium ethoxide (NaOEt) or other strong bases.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

    Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering solubility.

Biology:

    Biochemical Studies: The compound can be used to study enzyme interactions and inhibition, particularly those involving nitroaromatic compounds.

    Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine:

    Therapeutic Agents: Potential use in the development of drugs for treating diseases involving oxidative stress or inflammation, due to its ability to undergo redox reactions.

Industry:

    Dye and Pigment Production: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.

    Agriculture: Potential use as a precursor for agrochemicals, such as herbicides or insecticides.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular processes. The ethoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

  • 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide
  • 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide

Comparison:

  • Structural Differences: The primary difference lies in the substitution pattern of the ethoxy groups and the position of the nitro group on the phenyl ring.
  • Chemical Properties: These structural differences can lead to variations in reactivity, solubility, and interaction with biological targets.
  • Applications: While similar compounds may share some applications, 3,4,5-triethoxy-N-(4-nitrophenyl)benzamide’s unique combination of functional groups may offer distinct advantages in specific research and industrial contexts.

Properties

IUPAC Name

3,4,5-triethoxy-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c1-4-25-16-11-13(12-17(26-5-2)18(16)27-6-3)19(22)20-14-7-9-15(10-8-14)21(23)24/h7-12H,4-6H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCDPILHVUKUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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